1-Propan-2-yl-4-prop-2-enylpyrazine-2,3-dione
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Overview
Description
“1-Propan-2-yl-4-prop-2-enylpyrazine-2,3-dione” is a pyrazine derivative. Pyrazines are aromatic compounds that contain a six-membered ring with two nitrogen atoms. They are often used in pharmaceuticals and agrochemicals due to their biological activity .
Chemical Reactions Analysis
Pyrazine derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The exact reactions that “this compound” might undergo would depend on the specific conditions and reagents used.Scientific Research Applications
Xanthine Oxidase Inhibition and Anti-inflammatory Effects
1-Propan-2-yl-4-prop-2-enylpyrazine-2,3-dione derivatives have been explored for their inhibitory activity against xanthine oxidase (XO), an enzyme involved in uric acid production. In vitro studies have shown these compounds as potent XO inhibitors and have potential in suppressing inflammatory responses in human cells (Šmelcerović et al., 2013).
Photoremovable Protecting Groups
These compounds have been studied as photoremovable protecting groups, useful in reactions involving hydrogen or electron donors. Their reactivity and degradation yield make them promising for applications where higher concentrations of donors are feasible (Literák et al., 2008).
Building Block for Expanded Porphyrins
They serve as building blocks for pyrazole-based binuclear expanded porphyrins. These compounds undergo transformations, yielding potential applications in various chemical synthesis processes (Hassner & Fogler, 2009).
Antimicrobial Activities
Several studies have focused on the synthesis and characterization of these compounds for antimicrobial activities. They have shown efficacy against various bacterial and fungal strains, indicating their potential as new antimicrobial agents (Ghabbour & Qabeel, 2016).
Solid-Liquid Phase Equilibrium
These compounds have been analyzed for their solid-liquid phase equilibrium and thermodynamic properties in various solvents. This research is crucial for understanding their solubility and potential pharmaceutical applications (Blokhina et al., 2021).
Structural Characterization and Antimicrobial Screening
The compounds have been synthesized and structurally characterized, with a focus on antimicrobial screening. Their transition metal complexes demonstrate moderate to excellent activity against various microbes, suggesting potential for metal-derived drug applications (Sampal et al., 2018).
Future Directions
Properties
IUPAC Name |
1-propan-2-yl-4-prop-2-enylpyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-4-5-11-6-7-12(8(2)3)10(14)9(11)13/h4,6-8H,1,5H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUNHQOKBICJQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN(C(=O)C1=O)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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